Polymorphic Phase-Transition Temperature: K3Ce(PO4)2 Retains Low-Temperature Crystal Structure 120 °C Higher Than Na3Ce(PO4)2
The reversible β → α polymorphic transition of K3Ce(PO4)2 is measured at 1180 °C by differential thermal analysis (DTA) [1]. In contrast, the sodium analog Na3Ce(PO4)2 undergoes its corresponding polymorphic transition at only 1060 °C, with an associated enthalpy change of 14.2 ± 0.7 kJ mol⁻¹ [2]. Both transitions were determined by the same research group using consistent DTA, X-ray powder diffraction, and optical microscopy protocols across the CePO4–K3PO4 and CePO4–Na3PO4 binary systems [1][2]. The 120 °C higher transition temperature of the potassium compound directly translates into a wider temperature window over which the low-temperature β-phase—responsible for the defined crystallographic Ce3+ environment—remains structurally intact.
| Evidence Dimension | Polymorphic phase-transition temperature (β → α) |
|---|---|
| Target Compound Data | 1180 °C (K3Ce(PO4)2, monoclinic P21/m β-phase) |
| Comparator Or Baseline | 1060 °C (Na3Ce(PO4)2, orthorhombic Pca21 low-temperature phase) |
| Quantified Difference | ΔT = +120 °C (K3Ce(PO4)2 transitions 11.3% higher in absolute temperature) |
| Conditions | Differential thermal analysis (DTA); CePO4–M3PO4 binary system; heating/cooling cycles under controlled atmosphere (Szczygieł 2001 and Szczygieł & Znamierowska 1991) |
Why This Matters
A 120 °C higher polymorphic transition threshold broadens the operational stability range for high-temperature phosphor, laser-host, or solid-state ion-conductor applications where the low-temperature crystal phase must be preserved during device fabrication or service.
- [1] Szczygieł, I. (2001). The system CePO4–K3PO4. Thermochimica Acta, 370(1–2), 125–128. DOI: 10.1016/S0040-6031(00)00775-9 View Source
- [2] Szczygieł, I., & Znamierowska, T. (1991). Phase equilibria in the system CePO4–Na3PO4. Journal of Solid State Chemistry, 95(2), 260–264. DOI: 10.1016/0022-4596(91)90103-O View Source
